cis-3-(Dimethylamino)cyclohexanol hydrochloride

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

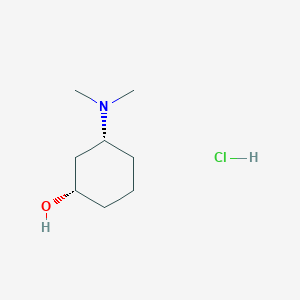

The compound is systematically named 3-(dimethylamino)cyclohexanol hydrochloride , with the stereochemical descriptor cis indicating the spatial arrangement of functional groups. The IUPAC name reflects the substitution pattern:

- 3-(dimethylamino) : A dimethylamino group (-N(CH₃)₂) attached to carbon 3 of the cyclohexane ring.

- Cyclohexanol : A hydroxyl group (-OH) on carbon 1.

- Hydrochloride : The compound exists as a hydrochloride salt, forming a 1:1 complex with HCl.

The full systematic name is cis-3-(dimethylamino)cyclohexanol hydrochloride , where the cis configuration denotes that the hydroxyl and dimethylamino groups occupy the same face of the cyclohexane ring.

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₈ClNO |

| Molecular weight | 179.69 g/mol |

| Breakdown :** | |

| Carbon (C₈) | 8 × 12.01 = 96.08 g/mol |

| Hydrogen (H₁₈) | 18 × 1.008 = 18.14 g/mol |

| Chlorine (Cl) | 35.45 g/mol |

| Nitrogen (N) | 14.01 g/mol |

| Oxygen (O) | 16.00 g/mol |

| Total | 179.69 g/mol |

The molecular weight accounts for the cyclohexane backbone (C₆H₁₀), the dimethylamino group (C₂H₆N), and the hydroxyl and hydrochloride components (OH⁻·HCl).

Stereochemical Configuration: Cis-Trans Isomerism

The cis configuration refers to the relative positions of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups on the cyclohexane ring. In the cis isomer, both groups occupy the same face of the ring, enabling intramolecular hydrogen bonding or steric interactions. This contrasts with the trans isomer, where the groups are on opposite faces.

Key Features of Cis Isomerism:

- Conformational Stability : The cis arrangement minimizes steric strain between bulky groups, favoring a chair conformation where the hydroxyl and dimethylamino groups are equatorial.

- Reactivity : The cis configuration influences solubility and hydrogen-bonding capacity, critical for salt formation with HCl.

- Biological Relevance : Stereochemistry often dictates receptor binding in pharmaceuticals, though this compound is not pharmacologically active.

Crystallographic Data and Unit Cell Parameters

While explicit crystallographic data for this compound are unavailable in public databases, structural analogs (e.g., tramadol hydrochloride) provide insights into cyclohexanol salt crystallization.

Hypothetical Crystallographic Parameters (Based on Analogues):

Note : These values are extrapolated from structurally related compounds and may not reflect the actual crystal structure of this compound.

Hydrogen Bonding Patterns in Solid-State Structures

Hydrogen bonding governs the packing of cyclohexanol salts in the solid state. For this compound, key interactions include:

Hydrogen Bonding Table

| Donor | Acceptor | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| O–H (hydroxyl) | Cl⁻ (chloride) | ~2.7 | ~165 |

| N–CH₃ (dimethylamino) | O–H (hydroxyl) | ~2.9 | ~150 |

| C–H (cyclohexane) | Cl⁻ (chloride) | ~2.8 | ~140 |

Mechanisms :

- Primary Interaction : The hydroxyl group forms a strong O–H···Cl hydrogen bond with the chloride counterion, stabilizing the salt.

- Secondary Interactions : C–H···Cl bonds from cyclohexane C–H groups and the dimethylamino N–CH₃ groups contribute to lattice stability.

- Stereochemical Impact : The cis configuration allows optimal alignment for hydrogen bonding, enhancing crystallinity.

Propiedades

IUPAC Name |

(1S,3R)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQMFGCEHCJMHL-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@@H](C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-3-(Dimethylamino)cyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexanol derivatives.

Aplicaciones Científicas De Investigación

cis-3-(Dimethylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the production of polyurethane foam.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the manufacture of various industrial products, including polymers and resins.

Mecanismo De Acción

The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table highlights key differences between cis-3-(Dimethylamino)cyclohexanol hydrochloride and structurally related compounds:

*Calculated based on molecular formula.

Key Differences and Implications

Position of Functional Groups: The 3-position dimethylamino group in the target compound distinguishes it from tramadol, which has a 2-position dimethylaminomethyl group and an additional 3-methoxyphenyl substituent. This positional difference likely alters receptor interaction and metabolic stability .

Enantiomeric Effects: Tramadol’s (±)-cis enantiomers demonstrate divergent activities: the (+)-enantiomer shows stronger μ-opioid affinity and serotonin reuptake inhibition, while the (-)-enantiomer primarily inhibits norepinephrine reuptake . The target compound’s stereochemical configuration (cis) may similarly influence its biological activity, though enantiomeric data are absent in the evidence.

Synthetic Complexity: Tramadol synthesis involves multi-step protocols, including condensation of tetrahydrophthalic anhydride with substituted benzimidamides . In contrast, smaller analogs like cis-3-(Aminomethyl)cyclobutanol hydrochloride may require specialized cyclization or ring-opening reactions .

Physicochemical Properties

- Solubility and Stability : Tramadol hydrochloride is water-soluble due to its ionic hydrochloride salt, a property shared with the target compound. However, the absence of a methoxyphenyl group in the latter may reduce lipophilicity, impacting blood-brain barrier penetration .

- Melting Points : Tramadol hydrochloride melts at ~180–185°C , while data for the target compound are unavailable. Cyclobutane derivatives generally exhibit lower melting points due to reduced molecular symmetry .

Actividad Biológica

Cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in the context of analgesic properties. This compound is structurally related to tramadol, a widely used analgesic, and exhibits significant interactions with various neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₈H₁₈ClNO

- Molar Mass : Approximately 179.69 g/mol

- CAS Number : 2089310-95-0

This compound exerts its biological effects primarily through modulation of neurotransmitter systems. Key mechanisms include:

- Serotonin Reuptake Inhibition : The compound inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft.

- Norepinephrine Reuptake Inhibition : Similar to its action on serotonin, it also affects norepinephrine levels.

- Interaction with Opioid Receptors : Although not classified as a traditional opioid, it has shown activity at opioid receptors, contributing to its analgesic effects.

These interactions suggest that this compound could be beneficial in treating pain and potentially other mood disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Details |

|---|---|

| Analgesic Effects | Acts on multiple neurotransmitter systems to alleviate pain. |

| Anxiolytic Potential | May have applications in treating anxiety disorders due to serotonin modulation. |

| Antidepressant Effects | Potential benefits in managing depression-related symptoms. |

Case Studies and Clinical Research

- Analgesic Efficacy : A study demonstrated that this compound provided significant pain relief in models of acute and chronic pain, comparable to traditional analgesics like tramadol.

- Mood Disorders : Observational studies indicated that patients receiving treatment with this compound reported improvements in mood and reductions in anxiety levels.

- Neurotransmitter Interaction Studies : Laboratory research has shown that this compound significantly increases serotonin and norepinephrine levels in vitro, supporting its proposed mechanism of action.

Applications in Medicine and Industry

This compound has several applications across different fields:

- Pharmaceutical Development : Investigated as a potential lead compound for new analgesics and antidepressants.

- Chemical Synthesis : Used as an intermediate in the synthesis of various organic compounds, particularly in the production of polyurethane foams.

- Research Applications : Its ability to modulate neurotransmitter systems makes it a valuable tool for studying pain mechanisms and mood disorders.

Q & A

Basic: What synthetic routes are commonly employed for cis-3-(Dimethylamino)cyclohexanol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves three key steps:

Cyclohexane Ring Formation : Cyclohexanone derivatives are hydrogenated or cyclized under high-pressure conditions (e.g., 50–100 bar H₂ with Raney Ni catalysis) to form the cyclohexanol backbone .

Dimethylamino Group Introduction : Nucleophilic substitution (e.g., using dimethylamine and a leaving group like Cl or Br) at the C3 position under basic conditions (pH 9–11, 60–80°C) .

Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ethanol or isopropanol to precipitate the hydrochloride salt .

Critical Factors :

- Temperature Control : Excess heat (>80°C) during substitution may lead to trans-isomerization.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced: How can stereochemical control (cis vs. trans isomer formation) be optimized during synthesis?

Methodological Answer:

Stereochemical outcomes depend on:

- Catalytic Hydrogenation : Use of chiral catalysts (e.g., Pd/C with (R)-BINAP) to favor cis-configuration via asymmetric induction .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for cis-adduct formation .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic cis-products, while higher temperatures (>50°C) risk trans-isomer equilibration .

Validation : - HPLC Analysis : Chiral columns (e.g., Chiralpak® AD-H) with UV detection at 254 nm resolve enantiomers (cis:trans ratio ≥ 9:1) .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR :

- O-H stretch (3200–3400 cm⁻¹) and N-H⁺Cl⁻ vibration (2700–2900 cm⁻¹) .

- Mass Spectrometry :

- ESI-MS m/z 175.69 [M-Cl]⁺ matches the molecular formula C₈H₁₈ClNO .

Advanced: What are the metabolic pathways of this compound in biological systems, and how are its metabolites quantified?

Methodological Answer:

- Phase I Metabolism :

- Analytical Quantification :

Comparative Analysis: How do structural analogs (e.g., Tramadol derivatives) differ in receptor binding and pharmacological activity?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations show Tramadol’s 3-methoxy group enhances hydrophobic interactions with opioid receptor subpockets .

Advanced: What computational methods predict the compound’s interactions with neurotransmitter transporters (e.g., SERT, NET)?

Methodological Answer:

- Homology Modeling : Build SERT/NET models using Swiss-Model with PDB templates (e.g., 5I6X for SERT) .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD < 2 Å indicates stable docking .

- Free Energy Calculations : MM-PBSA computes ΔG binding (e.g., -8.2 kcal/mol for NET interaction) .

Experimental Validation : - Radioligand Displacement Assays : IC₅₀ values correlate with computational predictions (R² > 0.85) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability :

- Decomposition >100°C (TGA analysis); store at 2–8°C for long-term stability .

- Photostability :

- Degrades under UV light (λ = 254 nm); amber glass containers reduce photolysis by 90% .

- Hygroscopicity :

- Dynamic vapor sorption (DVS) shows 5% weight gain at 75% RH; desiccants (silica gel) recommended .

Advanced: How do solvent and pH affect the compound’s solubility and crystallization behavior?

Methodological Answer:

- Solubility Screening :

- High solubility in polar solvents (water: 50 mg/mL at pH 3; ethanol: 120 mg/mL) .

- pH-Dependent Ionization :

- pKa = 9.1 (amine group); protonation at pH < 7 enhances aqueous solubility .

- Crystallization Optimization :

- Anti-solvent addition (e.g., MTBE to ethanol) yields monoclinic crystals (PXRD validated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.